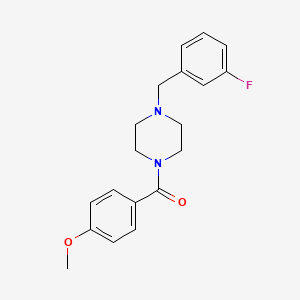
N-(5-chloro-2-methoxyphenyl)-3,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-3,4-diethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as CDMB or 5-Chloro-2-methoxy-N-(3,4-diethoxyphenyl)benzamide. It has garnered significant attention in the scientific community due to its potential applications in various fields. Additionally, this paper will also list future directions for further research on this chemical compound.
作用機序
The exact mechanism of action of CDMB is not yet fully understood. However, studies have shown that CDMB inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. For example, CDMB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Additionally, CDMB has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
CDMB has been shown to have various biochemical and physiological effects. Studies have shown that CDMB can induce apoptosis (programmed cell death) in cancer cells. Additionally, CDMB has also been shown to inhibit the growth and proliferation of cancer cells. Other studies have shown that CDMB can reduce inflammation and oxidative stress in cells. Furthermore, CDMB has also been shown to have neuroprotective effects, which may make it a potential treatment for neurological disorders.
実験室実験の利点と制限
CDMB has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for research. Additionally, CDMB has been extensively studied, and its properties and effects are well-documented. However, there are also some limitations to using CDMB in lab experiments. For example, the exact mechanism of action of CDMB is not yet fully understood, which may limit its potential applications. Additionally, further research is needed to determine the optimal dosage and administration method for CDMB.
将来の方向性
There are several future directions for research on CDMB. One area of research is to further investigate its potential use in cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration method for CDMB. Other areas of research include the use of CDMB as a potential treatment for neurological disorders and as an anti-inflammatory agent. Furthermore, researchers can also explore the potential use of CDMB in treating bacterial infections and other diseases. Overall, CDMB has significant potential for various applications, and further research is needed to fully understand its properties and effects.
合成法
The synthesis of CDMB involves the reaction of 5-chloro-2-methoxyaniline with 3,4-diethoxybenzoyl chloride in the presence of a base catalyst. The reaction takes place at room temperature and yields CDMB as a white solid with a purity of over 95%. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers interested in studying this compound.
科学的研究の応用
CDMB has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that CDMB has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, CDMB has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Other areas of research include the use of CDMB as a potential anti-inflammatory agent and as a treatment for bacterial infections.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-23-16-8-6-12(10-17(16)24-5-2)18(21)20-14-11-13(19)7-9-15(14)22-3/h6-11H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAERGQQZAWSJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3,4-diethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)
![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)
![3-[2-(1-pyrrolidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5760310.png)
![2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5760312.png)





![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)

![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)
